molecular formula C24H25N5O3 B11615888 N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11615888
M. Wt: 431.5 g/mol
InChI Key: FOGLYUXOUQWXDE-UHFFFAOYSA-N
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Description

N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic compound featuring a fused triaza core, a benzyl group, and a 3-methoxypropyl substituent. Its structural determination likely relies on crystallographic tools such as SHELXL for small-molecule refinement, a program renowned for its precision in resolving intricate molecular architectures .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-16-8-6-11-29-21(16)27-22-19(24(29)31)14-18(20(25)28(22)12-7-13-32-2)23(30)26-15-17-9-4-3-5-10-17/h3-6,8-11,14,25H,7,12-13,15H2,1-2H3,(H,26,30)

InChI Key

FOGLYUXOUQWXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.

Scientific Research Applications

N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro and Heterocyclic Frameworks

Compounds synthesized in , such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, share similarities with the target molecule in their heterocyclic cores and substituent diversity. Key differences include:

Feature Target Compound Compounds
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene 7-Oxa-9-aza-spiro[4.5]decane
Key Substituents Benzyl, 3-methoxypropyl, methyl Benzothiazolyl, dimethylaminophenyl, hydroxylphenyl
Synthesis Not detailed in evidence Via oxa-spiro intermediates and condensation with benzothiazol-2-yl amines
Characterization Likely uses IR, UV-Vis, and crystallography (e.g., SHELX , ORTEP-3 ) Confirmed via melting points, elemental analysis, IR, and UV-Vis spectroscopy

The 3-methoxypropyl group could enhance lipophilicity relative to the polar hydroxyl or dimethylamino groups in the analogues .

Benzyl-Containing Pharmaceuticals: Functional Role Comparison

Benzathine benzylpenicillin (), a dibenzylethylenediamine salt of penicillin, shares the benzyl motif with the target compound. However, its carboxamide group and tricyclic architecture differ significantly from penicillin’s β-lactam ring. Key contrasts include:

Parameter Target Compound Benzathine Benzylpenicillin
Primary Function Undocumented (structural suggests enzyme inhibition) Antibiotic (disrupts bacterial cell wall synthesis)
Key Groups Carboxamide, triazatricyclo core β-lactam, thiazolidine ring, quaternary ammonium salt
Stability Likely stable due to aromatic stacking Hydrolysis-prone β-lactam ring requires salt stabilization

The benzyl group in both compounds may contribute to membrane permeability, but the target’s triaza core could enable unique binding modes compared to penicillin’s electrophilic β-lactam .

Surfactant and Aggregation Behavior

While the target compound lacks explicit quaternary ammonium groups, its methoxypropyl chain and aromatic system may exhibit surfactant-like behavior akin to benzalkonium chloride (BAC-C12) in . BAC-C12 shows critical micelle concentrations (CMC) of 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry) . If the target compound’s methoxypropyl chain facilitates micellization, its CMC would likely be higher due to reduced hydrophobicity compared to BAC-C12’s dodecyl chain.

Biological Activity

N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. Its molecular formula is C24H25N5O3C_{24}H_{25}N_5O_3 with a molecular weight of approximately 425.49 g/mol. The compound exhibits potential biological activities that are being explored in various scientific fields.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Tricyclic Structure : This contributes to its unique reactivity and biological interactions.
  • Functional Groups : The presence of an imino group, methoxypropyl substituent, and carboxamide moiety enhances its potential biological activity.
PropertyValue
Molecular FormulaC24H25N5O3C_{24}H_{25}N_5O_3
Molecular Weight425.49 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds with similar structural features may exhibit significant anticancer properties. The unique tricyclic arrangement and the presence of the imino group suggest potential interactions with biological targets involved in cancer cell proliferation.

Mechanism of Action :
The compound may interfere with tubulin polymerization or other cellular pathways critical for cancer cell survival and proliferation. This mechanism is similar to that observed in other known tubulin inhibitors.

Antimicrobial Activity

Preliminary studies suggest that N-benzyl-6-imino derivatives may possess antimicrobial properties. The specific interactions at the molecular level remain to be fully elucidated but could involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of N-benzyl derivatives on MCF-7 breast cancer cells.
    • Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
  • Antimicrobial Evaluation :
    • The compound was tested against various bacterial strains.
    • Preliminary results showed promising antibacterial activity against Gram-positive bacteria.

Interaction Studies

Interaction studies are crucial for understanding the therapeutic potential of this compound. Such studies may include:

  • Binding Affinity Tests : Assessing how well the compound binds to target proteins.
  • Cell Viability Assays : Evaluating the impact on cancerous versus normal cells.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To validate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To delineate the specific pathways affected by the compound.

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